REACTION_CXSMILES
|
[OH-:1].[Na+].O.Cl[CH2:5][CH:6]([OH:9])[CH2:7]Cl.[CH2:10]([CH:12]1[O:14][CH2:13]1)Cl>>[CH2:5]([O:1][CH2:10][CH:12]1[O:14][CH2:13]1)[CH:6]1[O:9][CH2:7]1.[CH2:5]1[O:9][CH:6]1[CH2:7][OH:14] |f:0.1|
|
Name
|
para bisphenol A
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
208 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CCl)O
|
Name
|
|
Quantity
|
185 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Type
|
CUSTOM
|
Details
|
The mixture was agitated under a nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 500 ml 3-neck flask was weighed
|
Type
|
CUSTOM
|
Details
|
purge until complete solution
|
Type
|
STIRRING
|
Details
|
The mixture was then agitated for exactly one hour (3600 s) at a controlled temperature of 30° C
|
Duration
|
3600 s
|
Type
|
CUSTOM
|
Details
|
After this time, samples were withdrawn for analysis
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)OCC1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(O1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[Na+].O.Cl[CH2:5][CH:6]([OH:9])[CH2:7]Cl.[CH2:10]([CH:12]1[O:14][CH2:13]1)Cl>>[CH2:5]([O:1][CH2:10][CH:12]1[O:14][CH2:13]1)[CH:6]1[O:9][CH2:7]1.[CH2:5]1[O:9][CH:6]1[CH2:7][OH:14] |f:0.1|
|
Name
|
para bisphenol A
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
208 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CCl)O
|
Name
|
|
Quantity
|
185 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Type
|
CUSTOM
|
Details
|
The mixture was agitated under a nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 500 ml 3-neck flask was weighed
|
Type
|
CUSTOM
|
Details
|
purge until complete solution
|
Type
|
STIRRING
|
Details
|
The mixture was then agitated for exactly one hour (3600 s) at a controlled temperature of 30° C
|
Duration
|
3600 s
|
Type
|
CUSTOM
|
Details
|
After this time, samples were withdrawn for analysis
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)OCC1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(O1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[Na+].O.Cl[CH2:5][CH:6]([OH:9])[CH2:7]Cl.[CH2:10]([CH:12]1[O:14][CH2:13]1)Cl>>[CH2:5]([O:1][CH2:10][CH:12]1[O:14][CH2:13]1)[CH:6]1[O:9][CH2:7]1.[CH2:5]1[O:9][CH:6]1[CH2:7][OH:14] |f:0.1|
|
Name
|
para bisphenol A
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
208 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CCl)O
|
Name
|
|
Quantity
|
185 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Type
|
CUSTOM
|
Details
|
The mixture was agitated under a nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 500 ml 3-neck flask was weighed
|
Type
|
CUSTOM
|
Details
|
purge until complete solution
|
Type
|
STIRRING
|
Details
|
The mixture was then agitated for exactly one hour (3600 s) at a controlled temperature of 30° C
|
Duration
|
3600 s
|
Type
|
CUSTOM
|
Details
|
After this time, samples were withdrawn for analysis
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)OCC1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(O1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |